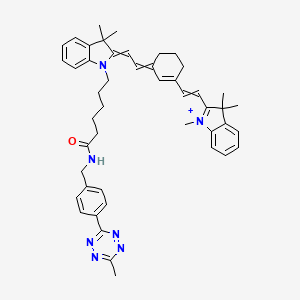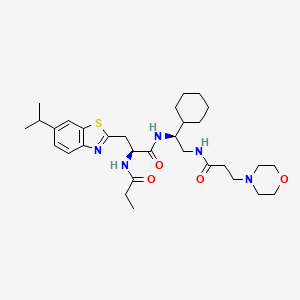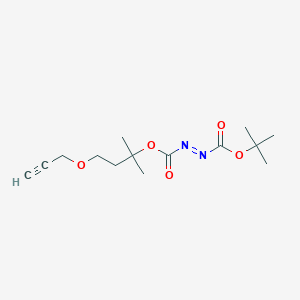
Eliglustat tartrate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Eliglustat tartrate, sold under the brand name Cerdelga, is a medication used for the treatment of Gaucher disease type 1. This compound was discovered at the University of Michigan and developed by Genzyme Corporation. It received FDA approval in August 2014 . This compound works by inhibiting glucosylceramide synthase, an enzyme involved in the synthesis of glycosphingolipids, which are lipid molecules that accumulate in the cells of patients with Gaucher disease .
作用機序
Target of Action
Eliglustat tartrate primarily targets glucosylceramide synthase , an enzyme that plays a crucial role in the synthesis of glucosylceramide . This enzyme is involved in the production of glycosphingolipids, which are essential components of cell membranes .
Mode of Action
This compound acts as a potent and specific inhibitor of glucosylceramide synthase . By inhibiting this enzyme, this compound decreases the rate of glycosphingolipid glucosylceramide formation . This action helps to balance the impaired rate of catabolism in patients with type 1 Gaucher disease, thereby preventing glucosylceramide accumulation .
Biochemical Pathways
In patients with Gaucher disease, a deficiency of the lysosomal enzyme acid β-glucosidase leads to the accumulation of glucosylceramide . This accumulation results in the formation of Gaucher cells that infiltrate various organs, leading to complications such as anemia and thrombocytopenia . By inhibiting glucosylceramide synthase, this compound reduces the accumulation of glucosylceramide .
Pharmacokinetics
This compound is extensively metabolized by CYP2D6 and to a lesser extent by CYP3A4 . The systemic exposure to this compound depends on the patient’s CYP2D6 phenotype, with systemic exposure being up to 9-fold higher in poor metabolizers . The drug is mainly excreted in urine (42%) and feces (51%) as metabolites . The median time to peak plasma concentrations is 3 hours following multiple doses of 84 mg twice daily in poor metabolizers .
Result of Action
The inhibition of glucosylceramide synthase by this compound reduces the accumulation of glucosylceramide . This reduction helps to alleviate the clinical manifestations of Gaucher disease, such as anemia and thrombocytopenia . In clinical trials, treatment with this compound led to an increase in hemoglobin levels and platelet count .
Action Environment
The action of this compound can be influenced by environmental factors such as the presence of other drugs. For instance, concomitant use of drugs that inhibit CYP2D6 or CYP3A may substantially increase eliglustat exposure and result in prolongation of the PR, corrected QT (QTc), and/or QRS intervals, possibly resulting in cardiac arrhythmias . Therefore, patient’s CYP2D6 metabolizer status, determined by an FDA-cleared test, dictates this compound dosing recommendations .
生化学分析
Biochemical Properties
Eliglustat tartrate plays a crucial role in biochemical reactions by inhibiting the enzyme glucosylceramide synthase. This enzyme is responsible for the synthesis of glucosylceramide from ceramide and UDP-glucose . By inhibiting this enzyme, this compound reduces the production of glucosylceramide, which is the substrate that accumulates in Gaucher disease . The compound interacts specifically with glucosylceramide synthase and has minimal or no off-target activity against other glycosidases .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. In patients with Gaucher disease, the accumulation of glucosylceramide leads to the formation of Gaucher cells that infiltrate the liver, spleen, bone marrow, and other organs . By inhibiting glucosylceramide synthase, this compound reduces the accumulation of glucosylceramide, thereby decreasing the formation of Gaucher cells . This reduction in glucosylceramide levels leads to improvements in hematological endpoints, such as increased hemoglobin levels and platelet counts, and reduced organomegaly .
Molecular Mechanism
The molecular mechanism of this compound involves the inhibition of glucosylceramide synthase, the enzyme responsible for the synthesis of glucosylceramide . By binding to this enzyme, this compound prevents the conversion of ceramide and UDP-glucose to glucosylceramide . This inhibition reduces the accumulation of glucosylceramide in cells, thereby alleviating the symptoms of Gaucher disease . The compound is mainly metabolized by the enzyme CYP2D6 .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed over time. The compound has shown stability and efficacy in reducing glucosylceramide levels in both in vitro and in vivo studies . Long-term treatment with this compound has been associated with sustained improvements in visceral, hematological, and skeletal endpoints, with no new safety concerns identified . The stability and degradation of this compound have been well-documented, ensuring its efficacy over extended periods .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that the compound is effective at reducing glucosylceramide levels at various dosages . At higher doses, there may be toxic or adverse effects . The recommended dosage of this compound is based on the patient’s CYP2D6 metabolizer status, with extensive and intermediate metabolizers receiving 84 mg twice daily, and poor metabolizers receiving 84 mg once daily .
Metabolic Pathways
This compound is primarily metabolized by the enzyme CYP2D6, with minor contributions from CYP3A . The primary metabolic pathways involve the sequential oxidation of the octanoyl moiety and the 2,3-dihydro-1,4-benzodioxane moiety, resulting in the production of several oxidative metabolites . This extensive metabolism leads to low bioavailability of the compound in extensive CYP2D6 metabolizers .
Transport and Distribution
This compound is moderately bound to human plasma proteins (76 to 83%) and is widely distributed into tissues . The compound does not significantly partition into red blood cells and is primarily found in plasma . This compound crosses the blood-brain barrier but is immediately transported back out of the central nervous system by P-glycoprotein .
Subcellular Localization
The subcellular localization of this compound is primarily within the lysosomes, where it exerts its inhibitory effects on glucosylceramide synthase . This localization is crucial for its function, as glucosylceramide synthase is a lysosomal enzyme . The compound’s activity within the lysosomes ensures the reduction of glucosylceramide accumulation in Gaucher cells .
準備方法
The synthesis of eliglustat involves a multi-step process. One method includes the coupling of S-(+)-2-phenyl glycinol with phenyl bromoacetate, followed by several steps to form the final product . Another improved process involves a seven-step synthesis route, which includes steps such as coupling, reduction, and cyclization . Industrial production methods focus on optimizing these steps to ensure high yield and purity of the final product .
化学反応の分析
Eliglustat tartrate undergoes various chemical reactions, including:
Oxidation: This reaction can be used to modify the functional groups on the molecule.
Reduction: Commonly used to reduce intermediate compounds during synthesis.
Substitution: Involves replacing one functional group with another, often using reagents like halides or acids.
Cyclization: A key step in forming the dioxane ring structure of eliglustat.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and acids or bases for substitution reactions. The major products formed from these reactions are intermediates that lead to the final this compound compound .
科学的研究の応用
Eliglustat tartrate has several scientific research applications:
Chemistry: Used as a model compound for studying enzyme inhibition and substrate reduction.
Biology: Helps in understanding the metabolic pathways involved in lipid storage disorders.
類似化合物との比較
Eliglustat tartrate is compared with other treatments for Gaucher disease, such as:
Imiglucerase: An enzyme replacement therapy that provides the deficient enzyme directly to patients but requires intravenous administration.
Velaglucerase alfa: Another enzyme replacement therapy with similar efficacy to imiglucerase but different production methods.
This compound is unique in its oral administration route and its specific inhibition of glucosylceramide synthase, making it a convenient alternative to enzyme replacement therapies .
特性
| α-galactosidase A is uptaken by cells via the mannose 6 phosphate receptor. Agalsidase alfa hydrolyzes globotriaosylceramide and other glycosphingolipids that would normally be hydrolyzed by endogenous α-galactosidase A. Preventing the accumulation of glycosphingolipids prevents or reduces the severity of manifestations of Fabry disease such as renal failure, cardiomyopathy, or cerebrovascular events. | |
CAS番号 |
928659-70-5 |
分子式 |
C27H42N2O10 |
分子量 |
554.6 g/mol |
IUPAC名 |
N-[(1R,2R)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-hydroxy-3-pyrrolidin-1-ylpropan-2-yl]octanamide;(2R,3R)-2,3-dihydroxybutanedioic acid |
InChI |
InChI=1S/C23H36N2O4.C4H6O6/c1-2-3-4-5-6-9-22(26)24-19(17-25-12-7-8-13-25)23(27)18-10-11-20-21(16-18)29-15-14-28-20;5-1(3(7)8)2(6)4(9)10/h10-11,16,19,23,27H,2-9,12-15,17H2,1H3,(H,24,26);1-2,5-6H,(H,7,8)(H,9,10)/t19-,23-;1-,2-/m11/s1 |
InChIキー |
VNGQLUTVKDPUJS-VUBSCCJGSA-N |
異性体SMILES |
CCCCCCCC(=O)N[C@H](CN1CCCC1)[C@@H](C2=CC3=C(C=C2)OCCO3)O.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O |
SMILES |
CCCCCCCC(=O)NC(CN1CCCC1)C(C2=CC3=C(C=C2)OCCO3)O.CCCCCCCC(=O)NC(CN1CCCC1)C(C2=CC3=C(C=C2)OCCO3)O.C(C(C(=O)O)O)(C(=O)O)O |
正規SMILES |
CCCCCCCC(=O)NC(CN1CCCC1)C(C2=CC3=C(C=C2)OCCO3)O.C(C(C(=O)O)O)(C(=O)O)O |
外観 |
Solid powder |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>2 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
Genz 112638; Genz-112638; Genz112638; Eliglustat tartrate; Eliglustat hemitartrate; Brand name Cerdelga. |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








